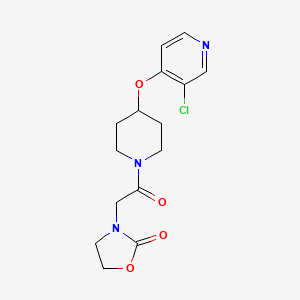
3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is an intricate chemical compound, recognized for its potential applications in various scientific fields. Its structural complexity stems from the multiple functional groups it incorporates, making it a subject of interest in both synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves a series of multi-step reactions. It begins with the preparation of the chloropyridine derivative, followed by a series of nucleophilic substitution and coupling reactions to introduce the piperidine and oxazolidinone moieties. The specific reaction conditions, such as temperature, solvents, and catalysts, are critical to ensure the desired yield and purity.
Industrial Production Methods:
On an industrial scale, the production involves optimizing these synthetic routes to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis might be employed to achieve scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions might be used to modify the chloropyridine moiety, potentially yielding amines.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the chloropyridine group.
Common Reagents and Conditions:
Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.
Reduction: : Hydrogenation over palladium on carbon (Pd/C) or other mild reducing agents.
Substitution: : Reagents such as sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products:
These reactions lead to various derivatives that might exhibit different biological or chemical properties, useful in further research or applications.
Scientific Research Applications
In Chemistry:
Catalysis: : Its derivatives can act as ligands in catalysis.
Material Science: : Potential use in the development of new materials with unique properties.
In Biology and Medicine:
Pharmacology: : The compound's structure suggests potential pharmacological applications, possibly as enzyme inhibitors or receptor modulators.
Biological Probes: : Used in designing probes for biological studies due to its versatile reactivity.
In Industry:
Agriculture: : Potential use in the synthesis of agrochemicals.
Fine Chemicals: : Building block in the synthesis of complex molecules for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets, likely involving hydrogen bonding, hydrophobic interactions, and possibly covalent bonding in some cases. These interactions lead to modulation of enzyme activity or receptor signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
**3-(2-(4-Pyridyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
**3-(2-(4-(2-Chloropyridin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
Uniqueness:
The presence of the 3-Chloropyridin-4-yl group distinguishes this compound, potentially conferring unique binding properties and biological activities compared to its analogs.
Would love to dig deeper into any section for you! Just let me know.
Properties
IUPAC Name |
3-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c16-12-9-17-4-1-13(12)23-11-2-5-18(6-3-11)14(20)10-19-7-8-22-15(19)21/h1,4,9,11H,2-3,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASZZEOQJJNVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2859578.png)
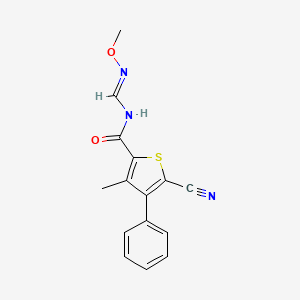
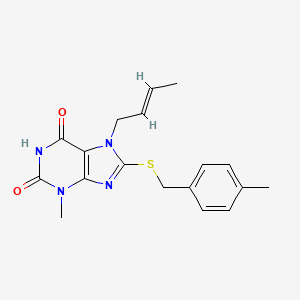

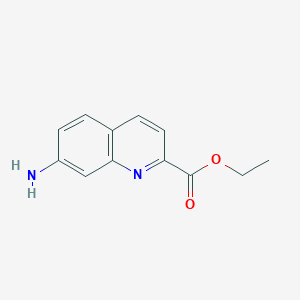
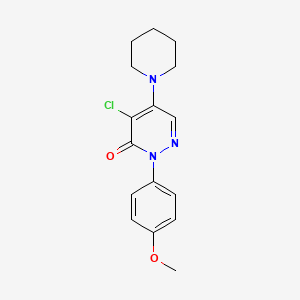
![2-Chloro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]propanamide](/img/structure/B2859590.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2859592.png)
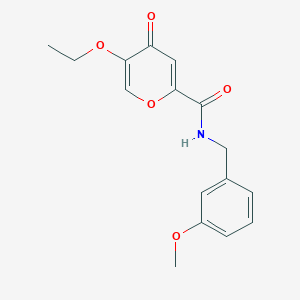
![3-[1-(4-chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2859596.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2859598.png)
![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2859600.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859601.png)
